Dimethyl (4-fluorophenyl)propanedioate
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Overview
Description
. This compound is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a propanedioate moiety. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (4-fluorophenyl)propanedioate can be synthesized through several methods. One common synthetic route involves the esterification of 4-fluorophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to yield the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (4-fluorophenyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: 4-fluorophenylacetic acid derivatives.
Reduction: 4-fluorophenylethanol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl (4-fluorophenyl)propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which Dimethyl (4-fluorophenyl)propanedioate exerts its effects depends on the specific reactions it undergoesThe molecular targets and pathways involved are typically related to the specific applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (4-chlorophenyl)propanedioate
- Dimethyl (4-bromophenyl)propanedioate
- Dimethyl (4-methylphenyl)propanedioate
Uniqueness
Dimethyl (4-fluorophenyl)propanedioate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes the compound particularly useful in reactions where fluorine’s electronegativity and size play a critical role in determining the outcome .
Properties
IUPAC Name |
dimethyl 2-(4-fluorophenyl)propanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO4/c1-15-10(13)9(11(14)16-2)7-3-5-8(12)6-4-7/h3-6,9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJAHPXFKKPJRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)F)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90721595 |
Source
|
Record name | Dimethyl (4-fluorophenyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90721595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138485-30-0 |
Source
|
Record name | Dimethyl (4-fluorophenyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90721595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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